molecular formula C22H23IO5 B12537331 Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate CAS No. 654673-41-3

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate

Cat. No.: B12537331
CAS No.: 654673-41-3
M. Wt: 494.3 g/mol
InChI Key: OUWXNKRELICBOS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate provides a precise description of the compound’s architecture. Breaking this down:

  • Propanedioate backbone : The central malonic acid-derived structure (CH₂(COO)₂) forms the core, with two esterified benzyl groups (C₆H₅CH₂O) at the carboxyl positions.
  • Substituents : The malonic acid’s central carbon bears two distinct groups: a 3-iodopropyl chain (-CH₂CH₂CH₂I) and a 2-oxoethyl moiety (-CH₂C(O)-).

The molecular formula C₂₂H₂₃IO₅ reflects these components, with a molecular weight of 518.32 g/mol. Key spectral identifiers include:

  • Infrared (IR) : Stretching vibrations for ester carbonyl groups (~1740 cm⁻¹) and ketone carbonyl (~1710 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : Distinct signals for benzyl aromatic protons (δ 7.2–7.4 ppm), iodopropyl methylene groups (δ 1.8–2.1 ppm), and the ketone-bearing ethyl group (δ 2.5–2.7 ppm).

Structurally, this compound diverges from simpler malonate esters like diethyl malonate (C₇H₁₂O₄) through its branched substituents, which sterically and electronically modulate reactivity.

Historical Context in Malonic Acid Derivative Research

Malonic acid derivatives have been pivotal in organic synthesis since the 19th century, with diethyl malonate first synthesized in 1858 via esterification of malonic acid. The development of substituted malonates accelerated in the mid-20th century, driven by their utility in the malonic ester synthesis for constructing carboxylic acids and heterocycles.

This compound emerged more recently as part of efforts to tailor malonate reactivity for specialized applications. The incorporation of iodine, a strong leaving group, enables facile alkylation or arylation reactions under mild conditions. Meanwhile, benzyl esters, introduced as protective groups in peptide chemistry, enhance stability against hydrolysis compared to alkyl esters. This compound exemplifies the strategic functionalization of malonates to balance reactivity and stability in synthetic pathways.

Position Within Propanedioate Ester Family

Propanedioate esters vary widely in their substituents, influencing their physical properties and chemical behavior. The table below contrasts this compound with related esters:

Compound Substituents Key Features
Diethyl malonate Ethyl groups High volatility; classic reagent for Knoevenagel condensations
Dimethyl malonate Methyl groups Lower molecular weight; used in polymer synthesis
Dibenzyl malonate Benzyl groups Enhanced stability; resistant to hydrolysis
This compound Iodopropyl, oxoethyl, benzyl Multifunctional reactivity; iodine enables nucleophilic substitutions

This compound’s iodopropyl group distinguishes it from simpler analogs, enabling unique transformations such as:

  • Nucleophilic displacement : The iodine atom can be replaced by amines, thiols, or alkoxides to introduce diverse functionalities.
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may leverage the benzyl-protected ester for stability.

Its structural complexity aligns with modern trends in organic synthesis, where multifunctional intermediates streamline the construction of complex molecules.

Properties

CAS No.

654673-41-3

Molecular Formula

C22H23IO5

Molecular Weight

494.3 g/mol

IUPAC Name

dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate

InChI

InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2

InChI Key

OUWXNKRELICBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Alkylation of Malonate Esters

The malonate core serves as a versatile platform for introducing substituents via alkylation. A two-step alkylation approach is commonly employed:

Step 1: Synthesis of Dibenzyl Propanedioate

Dibenzyl malonate is prepared via transesterification of diethyl malonate with benzyl alcohol under acidic or basic conditions. For example:

  • Conditions : Benzyl alcohol (2.2 eq), diethyl malonate (1 eq), catalytic p-toluenesulfonic acid (PTSA), toluene, reflux (110°C, 12 h).
  • Yield : ~90% after purification.
Step 2: Sequential Alkylation

The malonate is alkylated with 3-iodopropyl iodide and 2-oxoethyl bromide. However, the 2-oxoethyl group is often introduced via oxidation of a protected precursor (e.g., dimethoxyethyl):

  • Alkylation with 3-Iodopropyl Iodide :

    • Conditions : Dibenzyl malonate (1 eq), 3-iodopropyl iodide (1.1 eq), KOtBu (2.2 eq), toluene, 0°C, 2 h.
    • Intermediate : Dibenzyl (3-iodopropyl)propanedioate (Yield: 85–90%).
  • Introduction of 2-Oxoethyl Group :

    • Protected Precursor : Alkylation with 2,2-dimethoxyethyl bromide (1.1 eq), KOtBu (2.2 eq), toluene, 0°C, 2 h.
    • Oxidation : Hydrolysis of the acetal using 1M HCl (rt, 4 h) to yield the 2-oxoethyl group.
    • Overall Yield : 70–75% after oxidation.

Direct Double Alkylation

A convergent approach involves simultaneous alkylation of dibenzyl malonate with both substituents. This method faces challenges in regioselectivity but has been optimized using phase-transfer catalysts:

  • Conditions : Dibenzyl malonate (1 eq), 3-iodopropyl iodide (1 eq), 2-oxoethyl tosylate (1 eq), TBAB (0.1 eq), K₂CO₃ (3 eq), DMF, 80°C, 24 h.
  • Yield : 60–65%.

Oxidative Functionalization

The 2-oxoethyl group can be introduced via oxidation of a pre-installed allyl or propargyl group:

  • Step 1 : Alkylation with 3-iodopropyl iodide and propargyl bromide.
  • Step 2 : Ozonolysis of the propargyl group to form the ketone.
  • Yield : 55–60%.

Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvents : Toluene or DMF for alkylation; aqueous HCl for oxidation.
  • Base Compatibility : KOtBu outperforms NaH or LDA in minimizing side reactions.

Iodide Stability

The 3-iodopropyl group is prone to elimination under strong basic conditions. Mitigation strategies include:

  • Low-temperature reactions (0–5°C).
  • Use of milder bases (e.g., K₂CO₃) in polar aprotic solvents.

Purification Challenges

  • Silica gel chromatography is preferred due to the compound’s polarity.
  • Recrystallization from ethanol/water mixtures improves purity (≥97%).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Sequential Alkylation Transesterification → Alkylation → Oxidation 70–75 High selectivity Multiple steps, moderate yield
Direct Double Alkylation One-pot alkylation 60–65 Fewer steps Regioselectivity issues
Oxidative Functionalization Alkylation → Ozonolysis 55–60 Avoids acetal hydrolysis Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Dibenzyl Ether

Key Differences :

  • Functional Groups : Dibenzyl ether (C₆H₅CH₂OCH₂C₆H₅) lacks the propanedioate core and iodine substituent present in the target compound. Its ether linkage contrasts with the ester and ketone groups in Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate.
  • Applications: Dibenzyl ether is widely used as a solvent in fragrances, coatings, and adhesives due to its low volatility and compatibility with hydrophobic matrices .
  • Safety: Dibenzyl ether is regulated under IFRA standards for fragrance safety, with defined exposure limits across product categories .

Table 1 : Comparison of Dibenzyl Ether and Target Compound

Property Dibenzyl Ether This compound
Core Structure Ether Propanedioate ester
Functional Groups Benzyl, ether Benzyl, iodoalkyl, ketone, ester
Volatility Low Likely lower due to higher molecular weight
Primary Applications Solvent, fragrance carrier Hypothesized: Synthetic intermediate, halogenation substrate

Substituted Benzoate Esters (e.g., 2-(Benzofuran-2-yl)-2-oxoethyl 4-substituted benzoates)

Key Differences :

  • Crystallographic Behavior : X-ray diffraction data for substituted benzoates (e.g., chloro, methoxy, nitro derivatives) reveal strong hydrogen bonding and π-π interactions influenced by para-substituents . The iodine atom in the target compound may disrupt such packing due to its bulk and polarizability, altering solid-state properties.

Table 2 : Crystallographic and Reactivity Comparison

Parameter Substituted Benzoates Target Compound
Hydrogen Bonding Dominant (e.g., C=O···H interactions) Likely weaker due to steric hindrance from iodine
π-π Stacking Significant in nitro/methoxy derivatives Reduced due to iodine’s electron density
Thermal Stability Moderate (decomposition ~200°C) Potentially lower due to labile iodoalkyl group

Research Findings and Hypotheses

  • Synthetic Utility: The iodine substituent in this compound could facilitate Suzuki-Miyaura or Ullmann coupling reactions, distinguishing it from non-halogenated analogs like dibenzyl ether .
  • Safety Considerations : Unlike dibenzyl ether, which has well-documented safety guidelines , the target compound’s iodine content necessitates rigorous toxicity profiling, particularly regarding iodine release under hydrolytic conditions.
  • Material Science Potential: The propanedioate ester’s dual ester groups may enhance compatibility with polar polymers, offering advantages over simpler ethers in coating formulations .

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